Sodium sulfate decahydrate (Na2SO4∙10H2O) is a popular choice in scientific research for protein precipitation. It works by creating an environment with high ionic strength, which disrupts the electrostatic interactions that stabilize proteins in solution. This disrupts protein solubility and causes them to precipitate out of the solution []. This technique is particularly useful for isolating and purifying specific proteins from complex mixtures found in cell lysates.
Here are some of the advantages of using sodium sulfate decahydrate for protein precipitation:
Another area of scientific research involving sodium sulfate decahydrate is its use as a phase change material (PCM). PCMs are substances that can absorb and release heat during phase transitions (solid to liquid and vice versa). Sodium sulfate decahydrate has a convenient phase change temperature of around 32.4°C (90.3°F) []. This makes it a potential candidate for thermal energy storage applications.
Here are some potential benefits of using sodium sulfate decahydrate as a PCM:
Sodium sulfate decahydrate, commonly known as Glauber's salt, is a crystalline inorganic compound with the chemical formula . It consists of two sodium ions, one sulfate ion, and ten water molecules. This compound is notable for its high solubility in water and its unique crystalline structure, which allows it to act as a phase change material. At room temperature, it appears as a white crystalline solid and has a melting point of approximately 32.4 °C, where it transitions from solid to liquid, making it useful in thermal energy storage applications
Sodium sulfate decahydrate finds numerous applications in scientific research due to its various properties:Scientific Research Applications
Sodium sulfate decahydrate can be synthesized through several methods:
Sodium sulfate decahydrate has diverse applications across various industries:
Research on sodium sulfate decahydrate's interactions primarily focuses on its thermal properties and solubility behavior in various environments. Studies indicate that it can effectively regulate temperature changes in phase change materials, making it valuable in energy-efficient building designs and thermal management systems . Additionally, its interactions with other salts and compounds are explored to enhance its utility in various chemical processes.
Sodium sulfate decahydrate shares similarities with other hydrated salts but possesses unique characteristics that differentiate it:
Compound Name | Chemical Formula | Number of Water Molecules | Unique Features |
---|---|---|---|
Sodium Sulfate | Na₂SO₄ | 0 | Anhydrous form; used in various chemical processes |
Glauber's Salt (Sodium Sulfate Decahydrate) | Na₂SO₄·10H₂O | 10 | Phase change material; used historically as laxative |
Mirabilite | Na₂SO₄·10H₂O | 10 | Natural mineral form of decahydrate |
Magnesium Sulfate Heptahydrate | MgSO₄·7H₂O | 7 | Used in agriculture; different thermal properties |
Calcium Sulfate Dihydrate | CaSO₄·2H₂O | 2 | Used in construction; lower solubility |
Sodium sulfate decahydrate is unique due to its high solubility and ability to act as a phase change material at around 32.4 °C, differentiating it from other hydrated salts which may not exhibit such thermal properties or solubility behavior
Sodium sulfate decahydrate, also known as mirabilite or Glauber's salt, crystallizes in the monoclinic crystal system with space group P 21/c 1 [4] [28]. The compound exhibits a well-defined crystal structure that has been extensively characterized through neutron diffraction studies, providing highly accurate structural parameters [4]. The unit cell parameters of sodium sulfate decahydrate have been precisely determined through single-crystal neutron diffraction analysis [4]. The lattice parameters are: a = 11.512 ± 0.003 Å, b = 10.37 ± 0.003 Å, and c = 12.847 ± 0.002 Å [4]. The monoclinic angle β is 107.789 ± 0.01°, while α and γ angles remain at 90° as characteristic of the monoclinic system [4]. These parameters result in a unit cell volume of 1460.3 ų with four formula units per unit cell (Z = 4) [4] [27]. Table 1: Unit Cell Parameters and Crystallographic Data for Sodium Sulfate Decahydrate The molecular weight of sodium sulfate decahydrate is 322.20 g/mol [2]. The compound exhibits a density of 1.46 g/cm³ at 25°C [3] [7], which is significantly lower than its anhydrous counterpart due to the incorporation of water molecules in the crystal lattice. The refractive index is 1.394, and the hardness on the Mohs scale is 1.8 [3]. Table 2: Physical Properties of Sodium Sulfate Decahydrate Sodium sulfate exhibits remarkable polymorphism in both its anhydrous and hydrated forms [9] [10]. The hydrated forms include the decahydrate (Na₂SO₄·10H₂O), the metastable heptahydrate (Na₂SO₄·7H₂O), and under high pressure conditions, an octahydrate form (Na₂SO₄·8H₂O) [16] [20]. The decahydrate represents the thermodynamically stable form at ambient conditions when in contact with saturated aqueous solutions [14] [22]. The stability of sodium sulfate decahydrate is temperature-dependent, with the compound undergoing incongruent melting at approximately 32°C [6] [25]. Above this temperature, the decahydrate decomposes to form anhydrous sodium sulfate and a saturated aqueous solution [6]. This phase transition is characterized by the compound melting in its own water of hydration [6]. The anhydrous form of sodium sulfate demonstrates extensive polymorphism with five distinct phases labeled I through V [9] [33]. Phase V, with orthorhombic structure and space group Fddd, represents the stable low-temperature form [9]. Upon heating, sodium sulfate undergoes a first-order phase transition at 240°C from the orthorhombic Phase V to the hexagonal Phase I (space group P63/mmc) [9]. An intermediate Phase III with space group Cmcm appears at 225°C and coexists with Phases V and I at 240°C [9]. Table 3: Polymorphic Forms of Anhydrous Sodium Sulfate The crystal structure of sodium sulfate decahydrate is characterized by an extensive three-dimensional hydrogen bonding network that fundamentally differs from the one-dimensional bonded chains observed in other hydrated forms [16] [20]. The structure consists of edge-sharing Na(H₂O)₆ octahedra arranged in sinuous ribbons extending along the c-axis [17]. Each sodium cation is octahedrally coordinated to six water molecules, forming [Na(OH₂)₆]⁺ ions with slightly distorted octahedral molecular geometry [1]. Of the ten water molecules per formula unit, eight are directly bound to sodium ions through coordination bonds, while two additional water molecules remain interstitial and are hydrogen-bonded to sulfate anions [1]. The octahedral coordination environment shows that these octahedra share edges such that the coordinated water molecules form a complex network [1]. The edge-sharing arrangement creates ribbons of Na₂(H₂O)₈ stoichiometry that alternate with chains of sulfate tetrahedra and are linked together by the remaining water molecules [17]. The hydrogen bonding pattern in mirabilite involves several distinct types of interactions [17]. The structure contains both orientationally ordered and disordered hydrogen bonds, with two areas of particular orientational disorder identified: square rings between adjacent octahedral apices and regions associated with sulfate tetrahedra [17]. These square rings involve water molecule pairs that form the apices of sodium octahedra and donate hydrogen bonds to sulfate oxygens [17]. Table 4: Hydrogen Bonding and Structural Features The structural differences between anhydrous sodium sulfate (thenardite) and sodium sulfate decahydrate (mirabilite) are profound and affect virtually every aspect of their crystallographic properties [22] [24]. These differences arise primarily from the presence or absence of water molecules in the crystal structure and their associated hydrogen bonding networks. Thenardite crystallizes in the orthorhombic system with space group Fddd and exhibits a density of 2.664 g/cm³ [24] [26]. In contrast, mirabilite adopts a monoclinic structure with space group P 21/c and shows a significantly lower density of 1.46 g/cm³ due to the incorporation of water molecules [3] [28]. The melting points also differ dramatically, with thenardite melting at 884°C compared to the incongruent melting of mirabilite at 32-38°C [3] [24]. The coordination environments represent perhaps the most fundamental difference between these forms [20] [22]. In anhydrous sodium sulfate, sodium ions are directly coordinated to sulfate oxygen atoms, creating a framework where the sulfate groups bridge multiple sodium cations [20]. Conversely, in the decahydrate, sodium ions are exclusively coordinated by water molecules in octahedral geometry, with no direct sodium-sulfate interactions [1] [16]. The hydrogen bonding characteristics distinguish these phases completely [22]. Anhydrous sodium sulfate lacks hydrogen bonding entirely, while mirabilite exhibits an extensive three-dimensional hydrogen bonding network [15] [17]. This network involves both the coordinated water molecules around sodium and the interstitial water molecules that bridge to sulfate anions [1]. Phase stability represents another critical difference [22] [25]. Thenardite remains stable in dry conditions but can absorb water to convert to mirabilite under humid conditions [11] [22]. Mirabilite, conversely, readily dehydrates in dry air, losing its water content and transforming to thenardite while maintaining the overall crystal shape as a pseudomorph [11] [22]. Table 5: Comparative Analysis of Anhydrous vs. Hydrated Forms of Sodium SulfateCrystal System and Unit Cell Parameters
Parameter Value Reference a (Å) 11.512 ± 0.003 Levy & Lisensky 1978 [4] b (Å) 10.37 ± 0.003 Levy & Lisensky 1978 [4] c (Å) 12.847 ± 0.002 Levy & Lisensky 1978 [4] α (°) 90 Monoclinic [4] β (°) 107.789 ± 0.01 Levy & Lisensky 1978 [4] γ (°) 90 Monoclinic [4] Cell Volume (ų) 1460.3 Calculated [4] Z 4 Standard [4] Space Group P 1 21/c 1 COD 1008758 [4] Crystal System Monoclinic Standard [4] Property Value Reference Density (g/cm³) 1.46 ChemicalBook [3] Refractive Index 1.394 ChemicalBook [3] Hardness (Mohs) 1.8 ChemicalBook [3] Melting Point (°C) 32-38 ChemicalBook [3] Molecular Weight (g/mol) 322.20 PubChem [2] Appearance Colorless monoclinic crystals Multiple sources [3] [7] Hydration States and Polymorphism
Phase Crystal System Space Group Stability Range Transition Type Notes Phase V Orthorhombic Fddd Room temp - 177°C Stable at ambient Most common form [9] Phase III Orthorhombic Cmcm 177°C - 241°C Intermediate phase Reconstructive transition [10] Phase I Hexagonal P63/mmc Above 241°C High temperature Stable above 241°C [9] Hydrogen Bonding Networks in Decahydrate Structure
Structural Feature Description Reference Na-O coordination Octahedral [Na(OH₂)₆]⁺ Wikipedia [1] Water molecules per formula unit 10 Standard formula [2] Coordinated water molecules 8 (bound to sodium) Wikipedia [1] Interstitial water molecules 2 (hydrogen-bonded to sulfate) Wikipedia [1] Na-O bond distances (Å) Variable, octahedral coordination Multiple sources [1] [4] Hydrogen bond network 3D network in decahydrate Literature review [16] [17] Octahedral geometry Slightly distorted due to disorder Oswald et al. [16] Edge-sharing octahedra Forms sinuous ribbons along c-axis Fortes et al. [17] Comparative Analysis of Anhydrous vs. Hydrated Forms
Property Anhydrous Form (Thenardite) Decahydrate Form (Mirabilite) Chemical Formula Na₂SO₄ Na₂SO₄·10H₂O Crystal System Orthorhombic [26] Monoclinic [4] Space Group Fddd [26] P 21/c [4] Density (g/cm³) 2.664 [24] 1.46 [3] Melting Point (°C) 884 [24] 32-38 (incongruent) [3] Water Content None 10 water molecules [2] Stability at Room Temperature Stable in dry conditions [26] Dehydrates in dry air [11] Coordination Environment Na-O direct coordination to sulfate [20] Na octahedrally coordinated by water [1] Hydrogen Bonding Absent [22] Extensive 3D network [17] Phase Transition Temperature Various polymorphic transitions (177°C, 241°C) [9] 32°C (dehydration) [6] Structural Arrangement Direct Na-SO₄ coordination [20] Edge-sharing Na(H₂O)₆ octahedra [17] Color/Appearance White crystalline powder [23] Colorless transparent crystals [3]